molecular formula C7H4N2O2S B029876 6-Nitrobenzothiazole CAS No. 2942-06-5

6-Nitrobenzothiazole

Cat. No. B029876
CAS RN: 2942-06-5
M. Wt: 180.19 g/mol
InChI Key: QLUFBCVWKTWKBF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-Nitrobenzothiazole and its derivatives involves condensation reactions, microwave irradiation techniques, and the use of catalysts to achieve desired substituents on the benzothiazole ring. For instance, Racané et al. (2006) described the synthesis of novel derivatives of 6-amino-2-phenylbenzothiazoles, which involved the condensation of substituted benzaldehydes with 2-amino-5-nitrothiophenol, followed by reduction to amino derivatives (Racané et al., 2006). Furthermore, Njoya et al. (2003) reported the efficient synthesis of new 6-nitrobenzothiazoles using microwave irradiation, which is a rapid and efficient method (Njoya et al., 2003).

Molecular Structure Analysis

The molecular structure of 6-Nitrobenzothiazole and its derivatives has been elucidated using various spectroscopic and crystallographic techniques. The structure of these compounds is characterized by the presence of a nitro group and other substituents that influence their chemical behavior and interactions. For example, the crystal structure of a novel 2-Amino-6-nitrobenzothiazole complex was reported by Boyineni et al. (2013), demonstrating several short interactions such as π–π, Van der Waals, and hydrogen bonding, which contribute to its stability and reactivity (Boyineni et al., 2013).

Chemical Reactions and Properties

6-Nitrobenzothiazole undergoes various chemical reactions, including cyclocondensation, alkylation, and reactions with different reagents leading to a wide array of derivatives with diverse properties. These reactions are crucial for the synthesis of pharmacologically relevant derivatives and for the exploration of their potential applications. For instance, the reaction between 6-nitrobenzothiazole and methoxide ion in dimethyl sulphoxide–methanol mixtures leads to the formation of open anion 2-methoxymethyleneamino-5-nitrobenzenethiolate, as described by Bartoli et al. (1975), highlighting the compound's reactivity and potential for further derivatization (Bartoli et al., 1975).

Scientific Research Applications

1. Antitumor Activities

6-Nitrobenzothiazole derivatives have been explored for their antitumor potential. Racané et al. (2006) synthesized various 6-nitro-2-(substituted-phenyl)benzothiazoles, which exhibited cytostatic activities against multiple malignant human cell lines, including cervical, breast, and colon carcinomas. These compounds were found to be effective in inhibiting de novo protein and DNA synthesis, highlighting their potential in cancer therapy (Racané et al., 2006).

2. Mesomorphic Properties

The mesogenic properties of 6-nitrobenzothiazole derivatives have been studied, providing insights into their applications in material science. Prajapati and Bonde (2009) synthesized mesogenic homologous series containing 6-nitrobenzothiazole, which exhibited enantiotropic mesomorphism and various mesophases, including smectic and nematic. This research expands the understanding of the role of the benzothiazole ring and nitro substituent in mesomorphism (Prajapati & Bonde, 2009).

3. Microwave-Assisted Synthesis

The efficiency of synthesizing 6-nitrobenzothiazoles using microwave irradiation was demonstrated by Njoya et al. (2003). This method, involving cyclocondensation and electron transfer reactions, signifies an advancement in synthetic chemistry, offering a more efficient pathway to produce these compounds (Njoya et al., 2003).

4. Corrosion Inhibition

6-Nitrobenzothiazole has been investigated as a corrosion inhibitor. Rekha et al. (2016) studied its effects on mild steel corrosion in an acidic medium. They found that its derivatives, especially 2,6-diaminobenzothiazole, exhibited significant inhibition efficiency, suggesting their potential as protective agents in industrial applications (Rekha et al., 2016).

Safety And Hazards

6-Nitrobenzothiazole is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

6-nitro-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O2S/c10-9(11)5-1-2-6-7(3-5)12-4-8-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLUFBCVWKTWKBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])SC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10183636
Record name 6-Nitrobenzothiazole
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Molecular Weight

180.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Nitrobenzothiazole

CAS RN

2942-06-5
Record name 6-Nitrobenzothiazole
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Record name 6-Nitrobenzothiazole
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Record name 6-Nitrobenzothiazole
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Record name 6-nitrobenzothiazole
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Record name 6-NITROBENZOTHIAZOLE
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Synthesis routes and methods I

Procedure details

See FIG. 3A. Nitration of 2-methylbenzothiazole was performed following the method of Mizuno, J. Pharm. Soc. Japan, 72, 745 (1952). A mixture of fuming nitric acid (1.6 mL) and concentrated sulfuric acid (1.2 mL) was added to an ice-cooled solution of 2-methylbenzothiazole (2 g) in sulfuric acid (8 mL). The solution was allowed to warm to room temperature for one hour, then poured onto 100 mL of ice. The solid was filtered, washed with water, and recrystallized from ethanol (80 mL) to provide 2.5 g of yellowish needles.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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1.6 mL
Type
reactant
Reaction Step Two
Quantity
1.2 mL
Type
solvent
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Name
ice
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2 g
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8 mL
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Name
ice
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100 mL
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Reaction Step Five

Synthesis routes and methods II

Procedure details

To a 30 mL solution of 1:1 mixture of HNO3—H2SO4 was added benzothiazole (7.0 mL, 53 mmol) slowly over 1 h period at −25° C. and resulting solution was stirred for 12 h. Reaction temperature was allowed to warm up to 25° C. The reaction mixture was poured into ice water to produce a yellow precipitation which was subjected to column chromatography (CHCl3, neat) to yield 7.3 g (41 mmol, 79%) of the desired product.
Quantity
7 mL
Type
reactant
Reaction Step One
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30 mL
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Reaction Step Three
Yield
79%

Synthesis routes and methods III

Procedure details

To a 30 mL solution of 1:1 mixture of HNO3 --H2SO4 was added benzothiazole (7.0 mL, 53 mmol) slowly over 1 h period at -25° C. and resulting solution was stirred for 12 h. Reaction temperature was allowed to warm up to 25° C. The reaction mixture was poured into ice water to produce a yellow precipitation which was subjected to column chromatography (CHCl3, neat) to yield 7.3 g (41 mmol, 79%) of the desired product.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
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Name
ice water
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reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
30 mL
Type
solvent
Reaction Step Three
Yield
79%

Synthesis routes and methods IV

Procedure details

See FIG. 3A. Nitration of 2-methylbenzothizole was performed following the method of Mizuno, J. Pharm. Soc. Japan, 72, 745 (1952). A mixture of fuming nitric acid (1.6 mL) and concentrated sulfuric acid (1.2 mL) was added to an ice-cooled solution of 2-methylbenzothiazole (2 g) in sulfuric acid (8 mL). The solution was allowed to warm to room temperature for one hour, then poured onto 100 mL of ice. The solid was filtered, washed with water, and recrystallized from ethanol (80 mL) to provide 2.5 g of yellowish needles.
Quantity
1.6 mL
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
8 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice
Quantity
100 mL
Type
reactant
Reaction Step Four

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